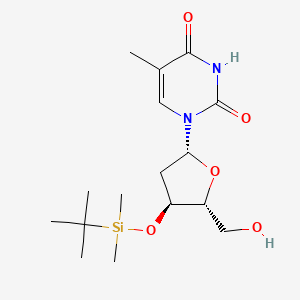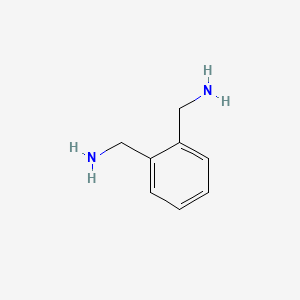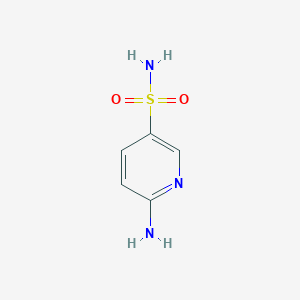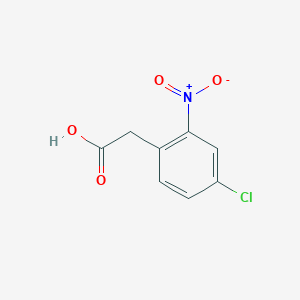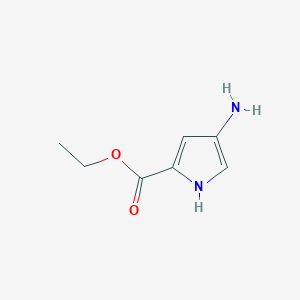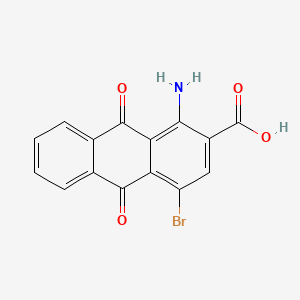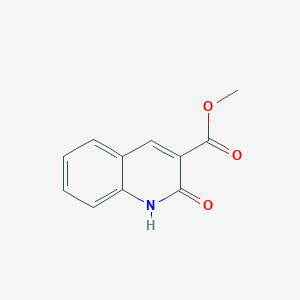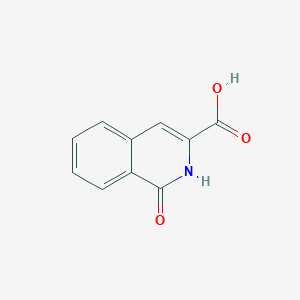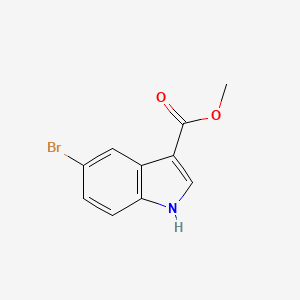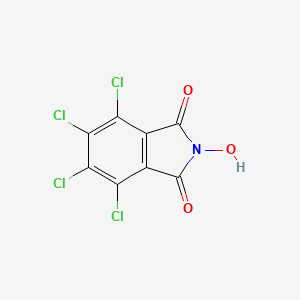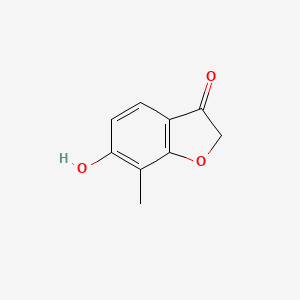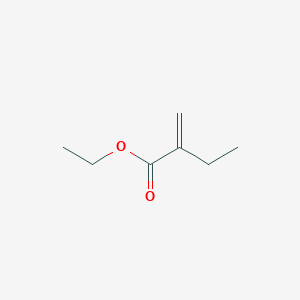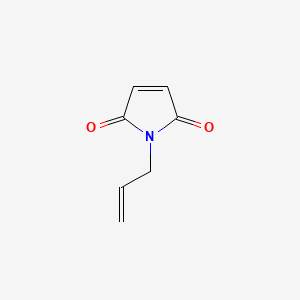
N-Allylmaleimide
Overview
Description
N-Allylmaleimide is a compound with biomedical research applications. It has shown inhibitory prowess for the growth of select cancer cells and potential neuroprotective attributes, making it a promising candidate for neurodegenerative disease treatment . It is believed to exert its effects via hindrance of protein-protein associations .
Synthesis Analysis
This compound can be synthesized via bulk radical copolymerization in methanol and dimethylsulfoxide solutions in the presence of AIBN at 70–90°C . The kinetic laws of reaction have been studied, and the relative activities of monomers have been determined .Molecular Structure Analysis
This compound has a molecular formula of C7H7NO2 and an average mass of 137.136 Da . It is a compound containing a 2,5-pyrroledione moiety .Chemical Reactions Analysis
This compound can form copolymers via Diels–Alder reactions . It has been shown that random copolymers are formed, and the copolymerization in methanol shows a high tendency toward alternation of monomer units .Physical And Chemical Properties Analysis
This compound has a boiling point of 228.7±19.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has been found that heating in the absence of the catalyst results in a network polymer owing to the interaction of allyl groups of this compound .Scientific Research Applications
Copolymer Synthesis
N-Allylmaleimide is used in the synthesis of new copolymers. Gorbunova and Tiunova (2015) synthesized thermally curable copolymers of this compound with N-vinylpyrrolidone and other compounds, observing that these copolymers form a network polymer upon heating without a catalyst. This indicates potential applications in materials science, particularly for thermal properties and polymer networking (Gorbunova & Tiunova, 2015).
Thermosetting Polymers
In the realm of thermosetting polymers, Takeda and Matsumoto (2010) synthesized an alternating copolymer of this compound and isobutene, revealing the high reactivity of the maleimide group in this compound. This copolymer was shown to form a transparent cast film that can be cured upon heating without any catalyst, highlighting its potential in creating new transparent materials (Takeda & Matsumoto, 2010).
Magnetic Resonance Spectroscopy
This compound has been studied in the context of magnetic resonance spectroscopy. Nordlander and Roberts (1959) investigated allylmagnesium bromide, a related compound, using proton nuclear magnetic resonance (n.m.r.) spectroscopy. This research is foundational in understanding the electronic environment and structural aspects of this compound and its derivatives (Nordlander & Roberts, 1959).
Chemical Kinetics and Polymer Properties
The study of chemical kinetics and polymer properties also involves this compound. Gorbunova (2010) focused on the radical copolymerization of N-vinylpyrrolidone with this compound, determining the kinetic features and structures of the resulting copolymers. This research contributes to understanding the physicochemical and potentially biological properties of this compound based polymers (Gorbunova, 2010).
Safety and Hazards
When handling N-Allylmaleimide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
N-Allylmaleimide is a thermally curable compound that primarily targets the formation of polymers . It is known to interact with other monomers such as N-vinylpyrrolidone and 2,2-diallyl1,1,3,3-tetraethylguanidinium chloride . The primary role of this compound in these interactions is to facilitate the formation of copolymers through bulk radical copolymerization .
Mode of Action
The interaction of this compound with its targets results in the formation of new copolymers . This occurs via bulk radical copolymerization, a process that involves the reaction of multiple monomers to form a polymer . In the presence of a catalyst, this compound reacts with other monomers to form a network polymer . This reaction is facilitated by the allyl groups present in this compound .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of polymers . The interaction of this compound with other monomers affects the polymerization process, leading to the formation of new copolymers . The downstream effects of this process include the creation of materials with unique thermal properties .
Pharmacokinetics
It is known that the compound is used in the synthesis of thermally curable polymers
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the structure and properties of the resulting polymers . The interaction of this compound with other monomers leads to the formation of copolymers with unique thermal properties . These copolymers are formed through a process of bulk radical copolymerization .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the process of bulk radical copolymerization, in which this compound is involved, can be carried out in different solvents such as methanol and dimethylsulfoxide . Additionally, the presence of a catalyst can significantly influence the reaction, leading to the formation of a network polymer .
properties
IUPAC Name |
1-prop-2-enylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDAYXWBWRTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183885 | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2973-17-3, 31940-21-3 | |
| Record name | N-Allylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC175866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) unique in polymerization reactions compared to other maleimides?
A1: this compound (N-allyl-2,5-pyrrolidinedione) possesses both a maleimide group and an allyl group. This dual functionality allows it to participate in two distinct polymerization pathways. The maleimide group exhibits high reactivity in radical polymerization, enabling the creation of alternating copolymers with monomers like styrene [] and isobutene []. Interestingly, the allyl group remains largely unreacted during this initial copolymerization []. This paves the way for post-polymerization modifications, where the pendant allyl groups can be crosslinked to enhance thermal stability and mechanical properties [, ].
Q2: What are the thermal properties of this compound (N-allyl-2,5-pyrrolidinedione) copolymers and how do they compare to similar compounds?
A2: this compound (N-allyl-2,5-pyrrolidinedione) copolymers exhibit excellent thermal stability, often surpassing decomposition temperatures of 330 °C []. This high thermal resistance stems from the strong imide bonds within the polymer backbone []. When compared to N-allylcitraconimide, this compound (N-allyl-2,5-pyrrolidinedione) polymerizes significantly faster and results in a lower gelation percentage []. This suggests that the maleimide ring's reactivity plays a crucial role in achieving desirable thermal properties.
Q3: How can the properties of this compound (N-allyl-2,5-pyrrolidinedione) copolymers be tailored for specific applications?
A3: The properties of this compound (N-allyl-2,5-pyrrolidinedione) copolymers can be fine-tuned by controlling the copolymer composition and employing post-polymerization modifications. For example, incorporating 2-ethylhexyl acrylate or n-butyl vinyl ether can introduce flexibility [], while crosslinking the pendant allyl groups with compounds like pentaerythritol tetrakis(3-mercaptobutyrate) enhances thermal stability and mechanical strength [, ]. Further tailoring can be achieved by introducing specific comonomers or functional groups during copolymerization, allowing for a wide range of material properties to be achieved.
Q4: What are the advantages of using this compound (N-allyl-2,5-pyrrolidinedione) in the development of transparent materials?
A4: this compound (N-allyl-2,5-pyrrolidinedione) based copolymers are promising candidates for transparent materials due to their ability to form clear films upon casting and drying []. For instance, the alternating copolymer of this compound (N-allyl-2,5-pyrrolidinedione) and isobutene exhibits high transparency, making it suitable for optical applications []. Furthermore, incorporating silica nanoparticles through thiol-ene reactions can create transparent organic-inorganic hybrid materials with enhanced thermal properties, further expanding the potential applications of these polymers [].
Q5: What analytical techniques are commonly employed to characterize this compound (N-allyl-2,5-pyrrolidinedione) copolymers?
A5: Various analytical techniques are used to characterize this compound (N-allyl-2,5-pyrrolidinedione) copolymers. ¹H NMR spectroscopy is crucial for determining copolymer composition by analyzing the relative intensities of characteristic peaks []. Infrared (IR) spectroscopy helps monitor the conversion of allyl groups during crosslinking reactions by tracking the disappearance of specific absorption bands []. Additionally, thermal analysis techniques like thermogravimetric analysis (TGA) are employed to evaluate the thermal stability and decomposition behavior of these copolymers [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


